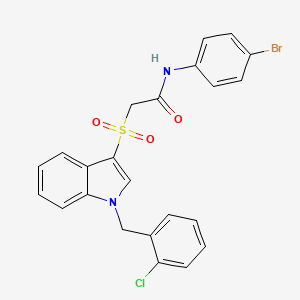

![molecular formula C17H17N3O3S2 B2406124 2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 900000-45-5](/img/structure/B2406124.png)

2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

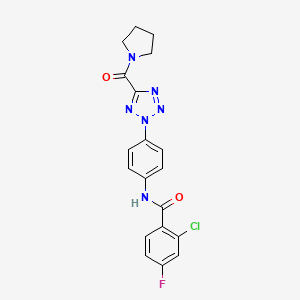

2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, also known as DSBTA, is a small molecule compound that has been synthesized for scientific research purposes. DSBTA is a sulfonamide-based compound that has shown potential for use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including 2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, have been the subject of extensive study due to their varied biological responses and commercial importance. The biological effects of these chemicals are both qualitative and quantitative and are influenced by the material's biology and intended usage. Over the years, substantial data has been accumulated, enhancing our understanding of the biological consequences of exposure in humans. The environmental toxicology of these materials has also been a focus, especially in recent years (Kennedy, 2001).

Sulfamethoxazole and Sulfonamide Compounds

The compound , due to the presence of the sulfamoyl group, is reminiscent of sulfamethoxazole and other sulfonamide compounds, which are persistent organic pollutants. These compounds, once consumed, undergo transformation reactions leading to the formation of oxidized, acetylated, and hydrolyzed metabolites in the environment. Despite regulatory measures in many countries, their occurrence is still reported in various environmental matrices. Technologies such as adsorption, Fenton/photo-Fenton process, electrochemical oxidation, and photocatalytic degradation have been investigated for their removal from the environment. The removal efficiency of these compounds depends on the experimental designs and the materials used, underlining the importance of sustainable technology development for economic industrialization (Prasannamedha & Kumar, 2020). Additionally, the sulfonamide moiety is present in many clinically used drugs and has been the subject of recent patents, indicating ongoing interest in this class of compounds for various therapeutic applications (Carta, Scozzafava & Supuran, 2012).

Parabens and Their Environmental Impact

The presence of the benzo[d]thiazol group in the compound is reminiscent of parabens, which are used as preservatives in various products. Like parabens, the compound of interest may have potential environmental impacts due to its persistence and the possibility of interacting with other environmental chemicals. Parabens have been detected in surface water and sediments, indicating continuous introduction into the environment. These compounds can react readily with free chlorine, yielding halogenated by-products, which are more stable and persistent than the parent species. Further studies are needed to understand their toxicity and environmental behavior (Haman et al., 2015).

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-10-3-4-12(11(2)7-10)8-16(21)20-17-19-14-6-5-13(25(18,22)23)9-15(14)24-17/h3-7,9H,8H2,1-2H3,(H2,18,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBGPHBYSILFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)